Calcium;propan-2-one

Description

The compound "Calcium;propan-2-one" is ambiguously defined in available literature. Propan-2-one (acetone, (CH₃)₂CO) is a well-characterized volatile organic compound (VOC) with widespread industrial and biological relevance . It may hypothetically refer to:

- A calcium-coordinated complex with acetone as a ligand.

- A calcium salt derived from a propan-2-one derivative (e.g., enolate form).

Propriétés

Numéro CAS |

309253-06-3 |

|---|---|

Formule moléculaire |

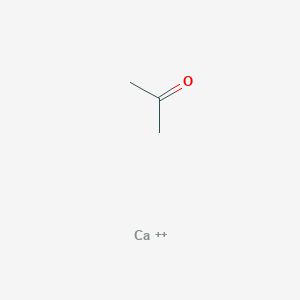

C3H6CaO+2 |

Poids moléculaire |

98.16 g/mol |

Nom IUPAC |

calcium;propan-2-one |

InChI |

InChI=1S/C3H6O.Ca/c1-3(2)4;/h1-2H3;/q;+2 |

Clé InChI |

KZAGQXAIXITBQV-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C.[Ca+2] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le calcium propan-2-one peut être synthétisé par réaction de l'hydroxyde de calcium avec l'acétylacétone. La réaction se produit généralement en milieu aqueux et implique les étapes suivantes :

- Dissoudre l'hydroxyde de calcium dans l'eau.

- Ajouter de l'acétylacétone à la solution.

- Agiter le mélange à température ambiante jusqu'à ce que la réaction soit terminée.

- Filtrer le précipité résultant et le laver à l'eau pour obtenir du calcium propan-2-one pur.

Méthodes de production industrielle

La production industrielle de calcium propan-2-one implique souvent les mêmes principes de base que la synthèse en laboratoire, mais à plus grande échelle. Le processus peut inclure des étapes supplémentaires telles que la purification et le séchage pour garantir que le produit final répond aux normes industrielles.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le calcium propan-2-one a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme catalyseur dans les réactions de synthèse organique et de polymérisation.

Biologie : Utilisé dans l'étude des processus biologiques dépendants du calcium.

Médecine : Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments.

Industrie : Utilisé dans la production de matériaux et de revêtements haute performance.

Mécanisme d'action

Le mécanisme d'action du calcium propan-2-one implique sa capacité à se coordonner avec d'autres molécules par le biais de ses ligands propan-2-one. Cette coordination peut influencer divers processus chimiques et biologiques, tels que la catalyse et l'activité enzymatique. Les cibles moléculaires et les voies impliquées comprennent les protéines de liaison au calcium et les enzymes qui nécessitent le calcium comme cofacteur.

Applications De Recherche Scientifique

Calcium propan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in the study of calcium-dependent biological processes.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of high-performance materials and coatings.

Mécanisme D'action

The mechanism of action of calcium propan-2-one involves its ability to coordinate with other molecules through its propan-2-one ligands. This coordination can influence various chemical and biological processes, such as catalysis and enzyme activity. The molecular targets and pathways involved include calcium-binding proteins and enzymes that require calcium as a cofactor.

Comparaison Avec Des Composés Similaires

Functional Comparison with Propan-2-one

- Structural Differences : Calcium propionate contains a carboxylate group (-COO⁻), whereas acetone is a neutral ketone.

- Stability: Calcium propionate is non-volatile and thermally stable, unlike volatile acetone .

- Biological Role : While acetone serves as a metabolic intermediate, calcium propionate inhibits microbial growth in food .

Other Related Compounds

1-Hydroxypropan-2-one

- A hydroxy derivative of acetone (C₃H₆O₂), noted in biomarker studies .

- Differs from acetone by a hydroxyl group, enhancing polarity and reducing volatility.

Metal-Ketone Complexes

- Limited evidence exists for calcium-acetone complexes. Nickel or cobalt complexes with acetone ligands are documented, but calcium analogs remain unexplored .

Data Tables

Table 1: Chemical Properties of Propan-2-one vs. Calcium Propionate

| Property | Propan-2-one (Acetone) | Calcium Propionate |

|---|---|---|

| Molecular Formula | C₃H₆O | C₆H₁₀CaO₄ |

| State at RT | Liquid | Solid |

| Volatility | High | Low |

| Primary Use | Solvent, biomarker | Preservative |

| Biological Role | Metabolic intermediate | Antimicrobial agent |

Table 2: Research Findings on Acetone

| Study Focus | Key Result | Reference |

|---|---|---|

| VOC in Lung Cancer | Propan-2-one increases near death | |

| Industrial Synthesis | Produced via cumene process |

Discussion

- Hypothetical Calcium;propan-2-one : If analogous to calcium propionate, it might exhibit ionic bonding with acetone-derived anions. However, acetone’s weak acidity (pKa ~19.3) makes salt formation unlikely under standard conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.